Molecular weight and physicochemical properties of 3-[(3-Bromophenoxy)methyl]piperidine HCl
Molecular weight and physicochemical properties of 3-[(3-Bromophenoxy)methyl]piperidine HCl
This guide provides an in-depth technical analysis of 3-[(3-Bromophenoxy)methyl]piperidine Hydrochloride , a functionalized piperidine ether scaffold used primarily as a building block in medicinal chemistry for Central Nervous System (CNS) drug discovery.
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Executive Summary
3-[(3-Bromophenoxy)methyl]piperidine HCl is a heterocyclic ether consisting of a piperidine ring substituted at the 3-position with a (3-bromophenoxy)methyl group.[1] It is isolated as a hydrochloride salt to ensure stability and water solubility.
This compound belongs to the 3-(aryloxymethyl)piperidine class, a privileged scaffold in neuropharmacology. Its structural motif—a basic amine separated from a lipophilic aromatic ring by a flexible linker—mimics the pharmacophores of several monoamine reuptake inhibitors (e.g., substituted piperidines like paroxetine or femoxetine analogs). It is primarily utilized as a high-value intermediate for synthesizing serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter modulators, as well as sigma receptor ligands.
Chemical Identity & Structure
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride |
| Common Name | 3-(3-Bromophenoxymethyl)piperidine HCl |
| CAS Number | Not widely indexed; typically referenced by catalog IDs (e.g., SC-312055) |
| Molecular Formula | C₁₂H₁₇BrClNO (Salt) / C₁₂H₁₆BrNO (Free Base) |
| SMILES (Free Base) | C1CNCC(C1)COC2=CC(=CC=C2)Br |
| InChI Key | Derivative specific |
Molecular Weight Breakdown
The hydrochloride salt form significantly alters the gravimetric calculations required for stoichiometry in synthesis.
| Component | Formula | Molecular Weight ( g/mol ) |
| Free Base | C₁₂H₁₆BrNO | 270.17 |
| HCl Counterion | HCl | 36.46 |
| Total Salt | C₁₂H₁₆BrNO · HCl | 306.63 |
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting bioavailability and blood-brain barrier (BBB) permeability.
Key Parameters (Calculated & Predicted)
Data based on free base unless otherwise noted.
| Property | Value | Interpretation |
| LogP (Octanol/Water) | ~3.2 – 3.5 | Highly lipophilic; suggests good membrane permeability but potential for non-specific binding. |
| pKa (Basic Amine) | 10.2 – 10.8 | The piperidine nitrogen is protonated at physiological pH (7.4), aiding solubility but requiring active transport or lipophilic masking for BBB crossing. |
| TPSA (Topological Polar Surface Area) | ~21.3 Ų | Low TPSA (<90 Ų) is favorable for CNS penetration. |
| H-Bond Donors | 1 (NH) | Favorable for Lipinski’s Rule of 5. |
| H-Bond Acceptors | 2 (N, O) | Within drug-likeness limits. |
| Rotatable Bonds | 3 | Flexible linker allows conformational adaptation to binding pockets. |
Solubility Profile
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Water: The HCl salt is highly soluble (>20 mg/mL) due to the ionization of the secondary amine.
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Organic Solvents:
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Methanol/DMSO: Soluble (>50 mg/mL).
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Dichloromethane: Moderate solubility (Free base is highly soluble).
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Diethyl Ether: Insoluble (Salt form).
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Synthesis & Characterization
The synthesis of 3-[(3-Bromophenoxy)methyl]piperidine HCl typically follows a convergent route involving the coupling of a protected piperidine alcohol with 3-bromophenol.
Synthetic Workflow
The most robust method employs a Mitsunobu Reaction or Nucleophilic Substitution (SN2) on a mesylate intermediate, followed by deprotection.
Step 1: Protection
Start with 3-piperidinemethanol (nipecotic acid reduction product). Protect the amine with a Boc group to prevent N-alkylation.
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Reagents: (Boc)₂O, TEA, DCM.
Step 2: Ether Formation (Coupling)
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Route A (Mitsunobu): React N-Boc-3-piperidinemethanol with 3-Bromophenol using Triphenylphosphine (PPh₃) and DIAD/DEAD in THF.
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Route B (SN2): Convert N-Boc-3-piperidinemethanol to a Mesylate (MsCl, TEA). React with 3-Bromophenol and a base (K₂CO₃ or Cs₂CO₃) in DMF/Acetonitrile at 60–80°C.
Step 3: Deprotection & Salt Formation
Remove the Boc group using acidic conditions.
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Reagents: 4M HCl in Dioxane or TFA/DCM.
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Workup: Precipitate the product as the HCl salt using diethyl ether.
Visualization: Synthetic Pathway
Caption: Convergent synthetic workflow for 3-[(3-Bromophenoxy)methyl]piperidine HCl via N-Boc intermediates.
Biological Applications & Handling[2]
Pharmacological Potential
This compound serves as a "privileged structure" in CNS drug discovery.
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Monoamine Transporter Inhibition: The 3-substituted phenoxy-piperidine motif is structurally analogous to Femoxetine and Paroxetine (though Paroxetine is a 4-substituted analog). The 3-bromo substituent on the phenyl ring enhances lipophilicity and metabolic stability, often increasing affinity for the Serotonin Transporter (SERT).
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Sigma Receptor Ligands: Halogenated aromatic ethers attached to basic amines are classic pharmacophores for Sigma-1 receptor binding, relevant in neuroprotection and analgesia studies.
Safety & Handling Protocols
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Storage: Hygroscopic. Store at -20°C in a desiccator. Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
Physicochemical Property Map
The following diagram illustrates how the properties of this molecule position it within the "CNS Drug-Like" space.
Caption: Interrelationship between physicochemical properties and predicted biological behavior.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26190643, (3S)-3-(phenoxymethyl)piperidine. Retrieved from [Link]
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ChemRxiv (2025). Synthesis and biological characterization of 3-(phenoxymethyl)piperidine scaffold as dopamine receptor antagonists. Retrieved from [Link]
